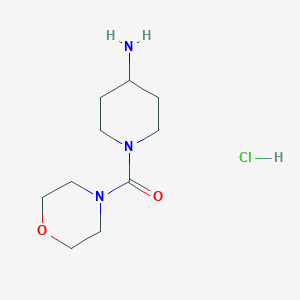
(Butan-2-yl)(3-phenylbutyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Butan-2-yl)(3-phenylbutyl)amine is a chemical compound with the molecular formula C14H23N . It has a molecular weight of 205.34 .
Synthesis Analysis
The synthesis of amines like (Butan-2-yl)(3-phenylbutyl)amine can be achieved through various methods. One common method involves the reduction of nitriles and amides with LiAlH4 . Another approach is the SN2 alkylation of ammonia or an alkylamine with an alkyl halide . These methods often require two steps but provide pure product, usually in good yield .Molecular Structure Analysis
The molecular structure of (Butan-2-yl)(3-phenylbutyl)amine consists of a butan-2-yl group and a 3-phenylbutyl group attached to a nitrogen atom . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Amines, including (Butan-2-yl)(3-phenylbutyl)amine, are known for their ability to act as weak organic bases . They can undergo alkylation and acylation reactions . In alkylation, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide .Physical And Chemical Properties Analysis
Amines have the ability to engage in hydrogen bonding with water . Amines of low molar mass are quite soluble in water; the borderline of solubility in water is at five or six carbon atoms . The exact physical and chemical properties of (Butan-2-yl)(3-phenylbutyl)amine, such as its boiling point, melting point, and density, are not provided in the search results.Applications De Recherche Scientifique
Synthetic Chemistry Applications
- The development of stereoselective synthesis processes for key intermediates in the preparation of pharmaceuticals illustrates the compound's relevance in synthetic organic chemistry. For example, a practical and efficient process for preparing key intermediates in antibiotic development showcases the application of related chemical structures in drug synthesis (Fleck et al., 2003).
- Another area of application is in the synthesis and crystallographic study of derivatives of butyrate and 1,3-dioxane. These studies not only expand the knowledge of chemical structures but also contribute to the development of new materials and molecules with potential applications in various industries (Jebas et al., 2013).
Catalysis and Chemical Transformations
- Research on catalytic processes and chemical transformations further underscores the importance of compounds with similar structural features. For instance, studies on reductive amination using native amine dehydrogenases to access chiral alkyl amines and amino alcohols demonstrate the compound's potential in biocatalysis and the synthesis of optically active molecules (Ducrot et al., 2021).
Material Science and Functionalization
- The exploration of synthetic pathways to cationic heteroleptic cyclometalated iridium complexes derived from related compounds highlights the potential application in the development of new materials with unique electronic and spectroscopic properties. Such materials could be useful in electronics, photonics, and as catalysts in organic synthesis (Volpi et al., 2012).
Pharmaceutical Intermediates
- The compound's relevance is also evident in pharmaceutical research, where related structures serve as intermediates in the synthesis of drugs and biologically active molecules. This includes the development of new synthetic routes to valuable pharmaceutical intermediates, demonstrating the compound's utility in drug discovery and development (Nagarapu et al., 2009).
Propriétés
IUPAC Name |
N-butan-2-yl-3-phenylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-4-13(3)15-11-10-12(2)14-8-6-5-7-9-14/h5-9,12-13,15H,4,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBULDVVEGGGOAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCC(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Butan-2-yl)(3-phenylbutyl)amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6416022.png)

![6-Amino-3-[4-(piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6416036.png)

![4-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6416044.png)
![4-Hydroxy-2-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6416049.png)


![[(N-Benzyl-N-methylammonium)methyl]trifluoroborate internal salt; 95%](/img/structure/B6416084.png)

![3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride](/img/structure/B6416092.png)
![[1,2,5]Oxadiazolo[3,4-b]pyridin-6-ylboronic acid](/img/structure/B6416093.png)

![(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B6416110.png)